Regioselective Nitration Yield: 73% Isolated Yield for 5-Bromo-4-fluoro-2-nitrobenzaldehyde via H₂SO₄/HNO₃ at 0 °C
Nitration of 3-bromo-4-fluorobenzaldehyde with concentrated H₂SO₄/HNO₃ at 0 °C proceeds with high regioselectivity to afford 5-bromo-4-fluoro-2-nitrobenzaldehyde in 73% isolated yield (2.66 g product from 3.00 g starting material, 14.78 mmol scale) after silica gel chromatography [1]. In contrast, the regioisomer 4-bromo-5-fluoro-2-nitrobenzaldehyde (CAS 213382-40-2) requires nitration of 4-bromo-3-fluorobenzaldehyde, a starting material with a different commercial availability and cost profile. No directly comparable isolated yield for the 4-bromo-5-fluoro-2-nitro isomer was identified in the same study, but the reported 73% yield establishes a benchmark for the target compound's synthetic accessibility [1].
| Evidence Dimension | Isolated yield of regioselective nitration |
|---|---|
| Target Compound Data | 73% (2.66 g from 3.00 g 3-bromo-4-fluorobenzaldehyde, 14.78 mmol scale) |
| Comparator Or Baseline | 4-Bromo-5-fluoro-2-nitrobenzaldehyde (CAS 213382-40-2): nitration of 4-bromo-3-fluorobenzaldehyde; isolated yield not reported in the same study for direct comparison |
| Quantified Difference | 73% isolated yield demonstrated for the target; comparator yield data unavailable under identical conditions |
| Conditions | H₂SO₄ (18 mL), HNO₃ (67%, 2.02 mL), 0 °C to room temperature, 3 h; silica gel chromatography (1:9 EtOAc:hexanes) |
Why This Matters
A reproducible 73% isolated yield at multi-gram scale provides procurement confidence for synthetic planning, whereas unquantified yields for the regioisomer introduce uncertainty in route selection.
- [1] US Patent 7,960,552 B2. Preparation of 5-Bromo-4-fluoro-2-nitrobenzaldehyde via Nitration of 3-Bromo-4-fluorobenzaldehyde. Assigned to AstraZeneca. View Source
